molecular formula C7H9N3O2 B070724 2-[Bis(cyanomethyl)amino]propanoic acid CAS No. 164462-17-3

2-[Bis(cyanomethyl)amino]propanoic acid

Cat. No.: B070724
CAS No.: 164462-17-3
M. Wt: 167.17 g/mol
InChI Key: AVDSNUDKECFGRQ-UHFFFAOYSA-N
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Description

2-[Bis(cyanomethyl)amino]propanoic acid is a modified amino acid derivative characterized by a propanoic acid backbone substituted with a bis(cyanomethyl)amino group. The cyanomethyl groups introduce electron-withdrawing properties, which may influence reactivity, stability, and biological activity compared to unmodified amino acids or other derivatives.

Properties

CAS No.

164462-17-3

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-[bis(cyanomethyl)amino]propanoic acid

InChI

InChI=1S/C7H9N3O2/c1-6(7(11)12)10(4-2-8)5-3-9/h6H,4-5H2,1H3,(H,11,12)

InChI Key

AVDSNUDKECFGRQ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N(CC#N)CC#N

Canonical SMILES

CC(C(=O)O)N(CC#N)CC#N

Synonyms

Alanine, N,N-bis(cyanomethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural feature is the bis(cyanomethyl)amino moiety attached to the α-carbon of propanoic acid. Below is a comparison with analogous compounds:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Substituents Key Functional Groups
2-[Bis(cyanomethyl)amino]propanoic acid C₇H₉N₃O₂ Bis(cyanomethyl)amino Cyano, carboxylic acid, amine
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid C₁₅H₁₉INO₄ tert-Butoxycarbonyl (Boc), 4-iodophenyl Carboxylic acid, Boc-protected amine
2-[(Propan-2-yl)amino]propanoic acid hydrochloride C₆H₁₂ClNO₂ Isopropylamine Carboxylic acid, secondary amine
2-[(Benzylsulfonyl)amino]propanoic acid C₁₀H₁₃NO₄S Benzylsulfonyl Sulfonamide, carboxylic acid

Key Observations :

  • Solubility: The hydrophilic cyanomethyl groups may improve aqueous solubility relative to hydrophobic tert-butoxycarbonyl (Boc) or benzylsulfonyl substituents .

Physicochemical Properties

  • Acidity: The carboxylic acid (pKa ~2.5) and cyanomethyl groups (electron-withdrawing) may lower the amine’s pKa, increasing protonation at physiological pH compared to sulfonamides .

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